molecular formula C20H19N3O4 B5962432 N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

Cat. No.: B5962432
M. Wt: 365.4 g/mol
InChI Key: ILXPXICARNSZIA-WSDLNYQXSA-N
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Description

N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is 365.13755610 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13(27-18-7-3-5-14-6-4-10-21-19(14)18)20(25)23-22-12-15-11-16(26-2)8-9-17(15)24/h3-13,24H,1-2H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXPXICARNSZIA-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)OC)O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves the condensation reaction of 2-(quinolin-8-yloxy)acetohydrazide with salicylaldehyde in ethanol. The reaction mixture is stirred using a hot-stage magnetic stirrer and refluxed for nearly 2 hours . This method is typically used in laboratory settings, and industrial production methods may involve scaling up this process with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and the use of catalysts like transition metal ions. Major products formed from these reactions include various quinoline and hydrazide derivatives .

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves its interaction with metal ions to form coordination complexes. These complexes can disrupt microbial cell walls and inhibit the growth of bacteria and fungi . The azomethine group plays a crucial role in the compound’s biological activity by facilitating the formation of stable metal complexes .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide include other Schiff bases containing quinoline moieties, such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and resulting properties. The uniqueness of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

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